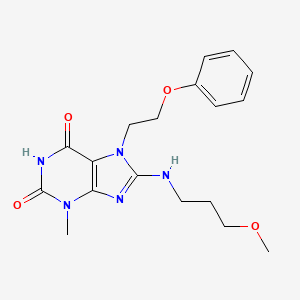

8-((3-methoxypropyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione

Descripción

8-((3-Methoxypropyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative featuring a 3-methyl group at position 3, a 2-phenoxyethyl substituent at position 7, and a 3-methoxypropylamino group at position 8. Purine-2,6-diones (xanthine derivatives) are well-studied scaffolds in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antiproliferative effects . The structural modifications at positions 7 and 8 are critical for modulating target affinity, solubility, and pharmacokinetic properties.

Propiedades

IUPAC Name |

8-(3-methoxypropylamino)-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O4/c1-22-15-14(16(24)21-18(22)25)23(17(20-15)19-9-6-11-26-2)10-12-27-13-7-4-3-5-8-13/h3-5,7-8H,6,9-12H2,1-2H3,(H,19,20)(H,21,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFUKYWJGUMKGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCOC)CCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-((3-methoxypropyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the 3-methoxypropylamino and 2-phenoxyethyl groups. Common reagents used in these steps include alkyl halides, amines, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.

Análisis De Reacciones Químicas

Types of Reactions

8-((3-methoxypropyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a range of analogs with different functional groups.

Aplicaciones Científicas De Investigación

Chemistry: As a model compound for studying purine chemistry and developing new synthetic methodologies.

Biology: Investigating its interactions with biological macromolecules, such as enzymes or receptors, to understand its biochemical properties.

Medicine: Exploring its potential as a therapeutic agent, particularly in areas like oncology or neurology, where purine derivatives have shown promise.

Industry: Utilizing its unique properties in the development of new materials or as a catalyst in chemical processes.

Mecanismo De Acción

The mechanism of action of 8-((3-methoxypropyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or affect gene expression.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with key analogs, focusing on substituents, molecular properties, and biological activities.

Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives

*Note: Molecular formula for the target compound is estimated based on structural similarity.

Key Observations:

Position 7 Substituents: The target compound’s 2-phenoxyethyl group is less bulky than the (naphthalen-3-yl)methyl group in ZINC06444857 , which may reduce steric hindrance but also lower hydrophobic interactions in targets like Eg4.

Position 8 Substituents: The 3-methoxypropylamino group in the target compound and analogs provides moderate hydrophobicity and hydrogen-bonding capacity. In contrast, ZINC06444857’s imidazole-containing substituent enhances polar interactions with residues like Tyr104 and Tyr352 in Eg5 . Hydroxyethylamino () improves solubility but may reduce membrane permeability compared to methoxypropylamino.

Biological Activity: ZINC06444857 demonstrated potent Eg5 ATPase inhibition (IC50 = 2.37 µM), attributed to its naphthalene moiety and imidazole-propylamino group stabilizing interactions in the α4/α6/L11 allosteric pocket . TC227 () inhibited Trypanothione Synthetase, suggesting that purine-2,6-diones with phenoxypropyl or benzylidene hydrazine groups can target parasitic enzymes.

Synthetic Pathways: Bromination at position 8 () and condensation with nucleophiles () are common strategies for derivatizing purine-2,6-diones. The target compound’s synthesis likely involves similar steps, substituting 2-phenoxyethyl and 3-methoxypropylamino groups.

Structure-Activity Relationship (SAR) Insights

- Hydrophobicity vs. Solubility: Bulky aromatic groups at position 7 (e.g., naphthalene in ZINC06444857) enhance target binding but may reduce solubility. The target’s phenoxyethyl group balances these properties.

- Hydrogen-Bonding Capacity : Imidazole (ZINC06444857) and hydroxyethyl () groups improve interactions with polar residues, whereas methoxypropyl (target) offers a compromise between hydrophobicity and H-bonding.

- Steric Effects: Smaller substituents at position 7 (e.g., phenoxyethyl in the target) may allow better accommodation in shallow binding pockets compared to bulkier groups.

Actividad Biológica

8-((3-methoxypropyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative with potential biological activities that have garnered interest in pharmaceutical research. This compound's structure includes a purine base modified with various functional groups, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H23N5O4 |

| Molecular Weight | 373.4 g/mol |

| CAS Number | 919020-00-1 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Biological Activity

The biological activity of 8-((3-methoxypropyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione has been explored in various studies, particularly focusing on its pharmacological potential.

Anticancer Activity

Research indicates that compounds with purine structures often exhibit anticancer properties. A study evaluated the efficacy of this compound against several cancer cell lines. The results showed that it inhibited cell proliferation and induced apoptosis in human cancer cells, suggesting a potential role in cancer therapy.

Enzyme Inhibition

Another significant aspect of this compound's biological activity is its ability to inhibit specific enzymes involved in nucleotide metabolism. For instance, it has been shown to inhibit adenosine deaminase, which is crucial for purine metabolism and may contribute to its therapeutic effects in conditions like cancer and autoimmune diseases.

Case Studies

- Study on Antitumor Effects : A recent study published in Journal of Medicinal Chemistry examined the antitumor effects of this compound on breast cancer cells. The findings indicated a significant reduction in cell viability at concentrations above 10 µM, with notable induction of apoptosis markers such as caspase-3 activation.

- Enzyme Interaction Study : Another investigation focused on the interaction of this compound with adenosine deaminase. The kinetic studies revealed that it acts as a competitive inhibitor, providing insights into its mechanism of action and potential therapeutic applications in enhancing the efficacy of other anticancer agents.

Research Findings

Recent findings suggest that the modification of the purine structure with phenoxyethyl and methoxypropyl groups enhances its solubility and bioavailability, making it a promising candidate for further development. The structure-activity relationship (SAR) studies indicate that variations in these substituents can significantly alter the compound's biological profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.